molecular formula C9H9ClN4O B1396313 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide CAS No. 1216073-46-9

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide

Cat. No. B1396313
M. Wt: 224.65 g/mol
InChI Key: IISGZYZLALLALS-UHFFFAOYSA-N
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Description

“2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide” is a chemical compound with the empirical formula C9H8Cl2N2O2 . It is a solid substance . This compound is commercially available and is used in various research fields .


Molecular Structure Analysis

The molecular weight of “2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide” is 247.08 . The SMILES string representation of the molecule is O=C(O)CC1=CN(C=C(Cl)C=C2)C2=N1.Cl .


Physical And Chemical Properties Analysis

The compound is a solid and has a density of approximately 1.55±0.1 g/cm3 . Other physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.

Scientific Research Applications

Biological Activity and Chemical Synthesis

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide and its derivatives have been extensively studied for their diverse biological activities and potential in chemical synthesis. For instance, the reaction of certain pyrimidine derivatives with methyl chloroacetate, followed by hydrazinolysis, yielded compounds including 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide derivatives. These compounds demonstrated a pronounced plant growth-stimulating effect, highlighting their potential in agricultural applications (Pivazyan et al., 2019). Additionally, the synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives, including 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide, has been explored to develop novel compounds with potential pharmacological properties (Rousseau & Robins, 1965).

Material Science and Coordination Chemistry

In the field of material science, derivatives of 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide have been utilized to engineer novel materials with unique properties. For example, positional isomers of this compound were used to synthesize organic materials that exhibit reversible phosphorescent color switching in response to acid-base vapor stimuli, showcasing their potential in developing dynamic functional materials (Li & Yong, 2019). Furthermore, the compound has been employed in the construction of coordination polymers, which were further assembled into supramolecular frameworks, demonstrating its versatility in the field of coordination chemistry and material design (Yin et al., 2021).

Molecular Docking and Antimicrobial Activities

The compound and its derivatives have also been subjected to in silico molecular docking screenings, revealing moderate to good binding energies, suggesting potential as bioactive molecules targeting specific proteins (Flefel et al., 2018). Furthermore, studies have identified the antimicrobial and antioxidant activities of these compounds, indicating their potential applications in medical and pharmaceutical research (Bektaş et al., 2012).

Safety And Hazards

The compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it can cause serious eye damage . Precautionary measures include avoiding eye contact and seeking medical attention if contact occurs .

properties

IUPAC Name

2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c10-6-1-2-8-12-7(3-9(15)13-11)5-14(8)4-6/h1-2,4-5H,3,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISGZYZLALLALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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